molecular formula C8H15N3S2 B8322541 2-(2-Methylpentylthio)-1,3,4-thiadiazole-5-amine

2-(2-Methylpentylthio)-1,3,4-thiadiazole-5-amine

Cat. No. B8322541
M. Wt: 217.4 g/mol
InChI Key: DSEQTOHAZDQBCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylpentylthio)-1,3,4-thiadiazole-5-amine is a useful research compound. Its molecular formula is C8H15N3S2 and its molecular weight is 217.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H15N3S2

Molecular Weight

217.4 g/mol

IUPAC Name

5-(2-methylpentylsulfanyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H15N3S2/c1-3-4-6(2)5-12-8-11-10-7(9)13-8/h6H,3-5H2,1-2H3,(H2,9,10)

InChI Key

DSEQTOHAZDQBCH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CSC1=NN=C(S1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A three-necked 3-L round bottom flask was charged with 2-methylpentyl methanesulphonate (90 g, 0.5 mol), ethanol (1.5 L) and 2-mercapto-1,3,4-thiadiazole-5-amine (66.5 g, 0.5 mol). Sodium hydroxide (20 g, 0.5 mol) was added to the stirred suspension. The mixture was heated to reflux and held at reflux over night. As the mixture warmed the cream suspension gradually dissolved. Just before refluxing began a cloudy precipitate formed. The reaction mixture was cooled to room temperature, filtered, and the residue was washed well with ethanol. The resulting filtrate was concentrated to dryness to give an off-white solid that was dissolved in ethyl acetate (1.2 L) and washed with 1) water (800 mL) and 2) brine (1 L). The filtrate was dried (MgSO4) and concentrated to dryness. An off-white solid was obtained that was recrystallised from boiling acetonitrile (150 mL). The filtered material was washed well with acetonitrile and dried (Vac/40° C.). The required product was obtained as a white solid wt 83 g; 76.5%.
Name
2-methylpentyl methanesulphonate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.